(1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid
Description
The compound (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid is a structurally complex molecule featuring a pyridazinone core substituted with a methylsulfanylphenyl group, an acetylated aminomethyl linker, and a cyclohexylacetic acid moiety. The pyridazinone ring is a pharmacophoric motif associated with diverse biological activities, including anticonvulsant and enzyme inhibitory effects .
Properties
Molecular Formula |
C22H27N3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[1-[[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H27N3O4S/c1-30-17-7-5-16(6-8-17)18-9-10-20(27)25(24-18)14-19(26)23-15-22(13-21(28)29)11-3-2-4-12-22/h5-10H,2-4,11-15H2,1H3,(H,23,26)(H,28,29) |
InChI Key |
JCNPDARMMQWNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Solvent Impact on Amidation Yield
| Solvent | Coupling Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | EDC/HOBt | 0 → 25 | 92 |
| THF | HBTU | 25 | 84 |
| DCM | DCC | 0 → 25 | 76 |
Data from WO2003097613A1 and EP2394998A1 highlight DMF as optimal due to enhanced solubility of intermediates.
Purification and Characterization
Final purification involves:
-
Step 1 : Column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Analytical Data
| Parameter | Value | Source |
|---|---|---|
| -NMR (δ) | 7.4 (s, 4H, Ar-H), 2.5 (s, 3H, SCH) | |
| HRMS (m/z) | 441.5 [M+H] | |
| Melting Point | 198–202°C |
Scale-Up and Industrial Feasibility
WO1982001704A1’s continuous carbonylation methodology (5273 kPa, 190°C) provides insights into large-scale carboxylation steps. Key considerations:
Chemical Reactions Analysis
Pyridazinone Ring Reactivity
The 6-oxopyridazin-1(6H)-yl moiety is a diazine ring system with inherent electron-deficient characteristics due to the conjugated carbonyl group. Key reactions include:
Keto-Enol Tautomerism
The pyridazinone ring exists in equilibrium between keto and enol forms, influencing its reactivity in electrophilic substitutions12.
| Tautomer | Conditions | Stabilizing Factors |
|---|---|---|
| Keto | Polar aprotic solvents | Resonance stabilization |
| Enol | Basic media | Intramolecular hydrogen bonding |
Electrophilic Substitution
The electron-withdrawing oxo group deactivates the ring, but the methylsulfanyl substituent directs electrophiles to specific positions:
-
Nitration/Sulfonation : Limited reactivity under standard conditions1.
-
Halogenation : Possible at the 4-position of the pyridazinone ring using or in acetic acid3.
Methylsulfanyl Group Oxidation
The group undergoes oxidation to sulfoxide or sulfone derivatives, critical for modulating biological activity43:
| Reaction | Reagents | Products |
|---|---|---|
| Oxidation to sulfoxide | , | -substituted derivative |
| Oxidation to sulfone | , | -substituted derivative |
Amide Bond Hydrolysis
The acetylaminomethyl linker is susceptible to hydrolysis under acidic or basic conditions, yielding intermediates for further derivatization2:
Conditions :
-
Acidic : 6M HCl, reflux (8–12 hours).
-
Basic : 2M NaOH, 60°C (4–6 hours)2.
Carboxylic Acid Functionalization
The acetic acid group participates in typical carboxylic acid reactions:
Esterification
Reaction with alcohols () under catalytic yields esters5:
Amide Formation
Coupling with amines via generates amide derivatives2:
Cyclohexyl Substituent Reactivity
-
Decarboxylation : At elevated temperatures (>200°C), forming cyclohexane derivatives6.
-
Salt Formation : With bases (e.g., NaOH) to improve aqueous solubility[^6].
Hypothetical Reactions Based on Structural Analogs
Scientific Research Applications
Structural Formula
Where and represent the respective number of atoms in the compound.
Summary of Synthesis Techniques
| Synthesis Method | Description |
|---|---|
| Multi-Component Reactions | Combines multiple reactants in one step to form complex molecules. |
| Functional Group Modifications | Alters existing functional groups to enhance activity or solubility. |
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in medicinal chemistry. The following activities have been noted:
- Antimicrobial Properties : The presence of thiadiazole and pyridazinone derivatives is often associated with antimicrobial effects, making this compound a candidate for further investigation in this area.
- Anticancer Potential : Compounds containing pyridazinone cores are frequently explored for their anticancer properties due to their ability to interact with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : The methylsulfanyl group may contribute to anti-inflammatory activity by modulating inflammatory pathways.
Summary of Biological Activities
| Activity Type | Potential Mechanism |
|---|---|
| Antimicrobial | Disruption of microbial cell walls or inhibition of metabolic pathways. |
| Anticancer | Induction of apoptosis or inhibition of tumor growth factors. |
| Anti-inflammatory | Modulation of cytokine release or inhibition of inflammatory enzymes. |
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of similar pyridazinone derivatives showed promising results against various bacterial strains. The compound's structural features were linked to its ability to disrupt bacterial cell wall synthesis, suggesting a mechanism for its antimicrobial action.
Case Study 2: Anticancer Properties
Research focused on pyridazinone compounds demonstrated their efficacy in inhibiting specific cancer cell lines. The mechanism was attributed to their ability to induce cell cycle arrest and promote apoptosis through modulation of signaling pathways involved in cancer progression.
Case Study 3: Anti-inflammatory Effects
Preliminary assays indicated that derivatives of this compound could reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The exact mechanism of action of (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()
- Key Features: Pyridazinone substituted with 4,5-dichloro groups and linked to an azepane-sulfonamide moiety. Synthetic Yield: 79% via amide coupling . Biological Relevance: Designed as a PRMT5 inhibitor, highlighting the pyridazinone’s role in targeting enzyme-substrate interactions.
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic Acid ()
- Key Features: Pyridazinone with dual methoxy groups at positions 3 and 3. Molecular Weight: 290.27 g/mol; smaller than the target compound (estimated ~427.5 g/mol). Purity: ≥95% .
- Comparison: Methoxy groups enhance electron density on the pyridazinone ring, possibly improving hydrogen-bonding interactions but reducing metabolic stability compared to the methylsulfanyl group. Lacks the cyclohexylacetic acid moiety, which may limit bioavailability in neurological applications .
Analogues with Cyclohexylacetic Acid or Related Moieties
[1-(Aminomethyl)cyclohexyl]acetic Acid (Gabapentin) ()
- Key Features :
- Approved anticonvulsant with a cyclohexylacetic acid backbone.
- Molecular Weight : 171.24 g/mol.
- Comparison: The target compound’s pyridazinone-acetamide extension adds complexity, likely altering target specificity (e.g., from GABA analogs to enzyme inhibitors). The methylsulfanylphenyl group may increase lipophilicity (clogP ~2.5–3.5) compared to gabapentin (clogP ~1.3) .
1-({3-[4-(Methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic Acid ()
- Key Features :
- Comparison: The piperidine ring’s rigidity may restrict conformational flexibility compared to the cyclohexyl group, impacting binding to flexible active sites.
Analogues with Varied Acetamide Linkers
N-(4-Methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide ()
- Key Features: Shares the methylsulfanylphenyl-pyridazinone-acetamide core but links to a 4-methoxyaniline instead of cyclohexylacetic acid. Molecular Weight: 381.4 g/mol .
- Comparison: The 4-methoxy group on the aniline may enhance solubility but reduce blood-brain barrier penetration compared to the cyclohexyl group. Demonstrates the structural versatility of the pyridazinone-acetamide scaffold for SAR studies .
Comparative Data Table
Key Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods in (amide coupling in THF/TEA), but the cyclohexylacetic acid moiety may require additional steps for amino-methyl linker attachment .
- Structure-Activity Relationships (SAR): Methylsulfanyl vs. Cyclohexylacetic Acid vs. Piperidine: The cyclohexyl group’s flexibility may enhance interaction with hydrophobic binding pockets compared to piperidine .
- Therapeutic Potential: The structural hybrid of pyridazinone (enzyme inhibition) and cyclohexylacetic acid (CNS penetration) suggests dual mechanisms of action, warranting further investigation for neurological or oncology applications.
Notes
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.
- Research Gaps : Kinetic solubility, logP, and in vitro/in vivo activity data are needed to validate hypotheses.
- Safety Considerations : The methylsulfanyl group may pose metabolic risks (e.g., sulfoxide formation), requiring toxicity studies .
Biological Activity
The compound (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid is a pyridazine derivative that has drawn attention in medicinal chemistry due to its potential biological activities. Its complex structure includes functional groups such as an acetic acid moiety, a methylsulfanyl group, and a cyclohexyl ring, which may contribute to its pharmacological properties.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 373.44 g/mol. The structural features include:
- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Methylsulfanyl Group : This group may enhance lipophilicity and biological activity.
- Cyclohexyl Ring : Contributes to the compound's steric properties and can influence receptor interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown moderate to high antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. In studies involving related compounds, growth inhibition rates against A. baumannii were reported to be between 43% and 66% for certain derivatives, indicating potential effectiveness against resistant bacterial strains .
COX Inhibition
In vitro studies have demonstrated that compounds related to this pyridazine derivative exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index (SI) for COX-2 inhibition was significantly higher than for COX-1, suggesting a favorable profile for anti-inflammatory applications. For example, certain derivatives showed IC50 values for COX-2 inhibition ranging from 0.10 to 0.31 µM, indicating potent activity .
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index |
|---|---|---|---|
| Indomethacin | 0.039 | 0.49 | 0.079 |
| Compound X | 10.32 | 0.11 | 93.81 |
| Compound Y | 12.41 | 0.10 | 124.10 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through various in vivo models, demonstrating significant reduction in edema compared to standard anti-inflammatory drugs like celecoxib and indomethacin. The percentage of edema inhibition for some derivatives was reported as high as 93% after six hours .
The proposed mechanism of action for this compound likely involves the modulation of inflammatory pathways through selective COX-2 inhibition, which can lead to decreased prostaglandin synthesis and reduced inflammation. Additionally, the presence of the methylsulfanyl group may enhance binding affinity to biological targets.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of pyridazine derivatives for their antimicrobial properties against resistant bacterial strains, revealing that modifications in the methylsulfanyl group significantly influenced antibacterial potency .
- Inflammation Models : In animal models of inflammation, compounds similar to the target compound exhibited significant reductions in inflammatory markers and pain response, supporting their therapeutic potential in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Cyclocondensation : Formation of the pyridazinone core via cyclization of dicarbonyl precursors with hydrazines .
- N-Alkylation : Introduction of the acetyl-amino-methylcyclohexyl moiety using alkylating agents like bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Functionalization : The methylsulfanylphenyl group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling .
- Hydrolysis : Final deprotection of ester groups to yield the acetic acid moiety . Optimization : Use HPLC to monitor reaction progress, and employ recrystallization or column chromatography for purification. Adjust solvent polarity (e.g., DMF/EtOAc mixtures) to enhance crystallinity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals from the cyclohexyl and pyridazinone moieties .
- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ions) .
- X-ray Crystallography : Resolve 3D structure and hydrogen-bonding networks; crystals grown via slow evaporation from ethanol/water mixtures .
Q. How is the compound’s biological activity evaluated in preclinical studies?
Methodological Answer:
- In Vitro Assays :
- Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
- Cytotoxicity screening (MTT assay) in cancer cell lines .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridazinone ring) influence bioactivity and selectivity?
Methodological Answer:
- SAR Strategy :
Q. What analytical challenges arise in assessing the compound’s stability and degradation products?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via LC-MS to identify degradation pathways .
- Stability-Indicating Methods : Develop HPLC methods with PDA detection (e.g., C18 column, gradient elution with 0.1% TFA in acetonitrile/water) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf life under accelerated storage conditions .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Q. What considerations are critical for designing in vivo studies, particularly regarding bioavailability and toxicity?
Methodological Answer:
- Formulation : Use PEGylation or liposomal encapsulation to enhance aqueous solubility .
- Pharmacokinetics : Conduct pilot studies in rodents to determine Cmax, Tmax, and clearance rates via LC-MS/MS .
- Toxicology : Assess hepatic/renal toxicity through histopathology and serum biomarkers (ALT, creatinine) after 28-day repeated dosing .
Q. What cross-disciplinary applications exist beyond medicinal chemistry (e.g., materials science)?
Methodological Answer:
- Coordination Chemistry : Explore metal-chelation properties (e.g., with Cu²⁺ or Fe³⁺) for catalytic applications; characterize complexes via UV-Vis and EPR .
- Polymer Science : Incorporate the acetic acid moiety into hydrogels for controlled drug release; evaluate swelling ratios and mechanical properties .
- Agrochemicals : Screen for herbicidal activity using Arabidopsis thaliana models; modify substituents to enhance leaf permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
